molecular formula C15H16N4OS2 B2466172 1-isopropyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide CAS No. 1203042-10-7

1-isopropyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2466172
CAS No.: 1203042-10-7
M. Wt: 332.44
InChI Key: JUHVTVIUMRHGOA-UHFFFAOYSA-N
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Description

1-isopropyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H16N4OS2 and its molecular weight is 332.44. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

  • Novel analogs of pyrazole derivatives, including compounds structurally similar to 1-isopropyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide, have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit their antibacterial effect at non-cytotoxic concentrations, making them potential candidates for developing new antibacterial agents (Palkar et al., 2017).

Characterization and Structural Studies

  • Several studies have focused on the synthesis and characterization of pyrazole derivatives, including compounds similar to the specified chemical. These studies involve comprehensive spectral studies, including Infrared Spectroscopy, Nuclear Magnetic Resonance, and X-ray crystallography. Such research is crucial for understanding the molecular structure and potential applications of these compounds (Kumara et al., 2018).

Chemoprotective Activity

  • Certain pyrazole derivatives have been explored for their chemoprotective properties. For instance, research on related compounds has indicated potential use in protecting against DNA damage and mutagenicity caused by carcinogens, highlighting a possible role in cancer prevention (Surh et al., 1996).

Antimicrobial and Anti-Proliferative Activities

  • Pyrazole derivatives have been synthesized and tested for their antimicrobial properties. These compounds, including structures akin to the specified chemical, have shown significant activity against various bacteria. Additionally, some of these compounds exhibit anti-proliferative activities, indicating potential use in cancer treatment (Mansour et al., 2020).

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of covalent or non-covalent bonds with target molecules .

Cellular Effects

Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .

Subcellular Localization

Thiazole derivatives have been studied for their subcellular localization and any effects on their activity or function .

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS2/c1-9(2)19-12(6-7-16-19)14(20)17-10-4-5-11-13(8-10)22-15(18-11)21-3/h4-9H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHVTVIUMRHGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.